4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one
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Overview
Description
4-Hydroxy-2,2-dimethylbicyclo[321]octan-8-one is a bicyclic compound with a unique structure that includes a hydroxyl group and two methyl groups
Preparation Methods
The synthesis of 4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one can be achieved through several routes. One common method involves the reduction of 3,4-dihydro-2H-pyran-2-carbaldehyde, followed by a series of reactions including bromination, cyclization, and epoxidation . Another approach involves the double Michael addition to cyclic dienones, which allows for the control of stereochemistry and yields the desired bicyclic structure .
Chemical Reactions Analysis
4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones using reagents such as Collin’s reagent.
Reduction: Reduction reactions can yield alcohols from the ketone group present in the compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and bromine for bromination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the bicyclic structure provides rigidity and specificity in binding interactions . These interactions can modulate biological pathways and lead to various effects depending on the context.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one include:
1,5-Dimethylbicyclo[3.2.1]octan-8-one: This compound has a similar bicyclic structure but lacks the hydroxyl group, which affects its reactivity and applications.
2,6-Dimethylbicyclo[3.2.1]octane: Another related compound with a different substitution pattern, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
60909-23-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H16O2/c1-10(2)5-8(11)6-3-4-7(10)9(6)12/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
DFHCIYDURKOADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2CCC1C2=O)O)C |
Origin of Product |
United States |
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